molecular formula C6H11NO B14016352 (R)-5-Methylpiperidin-2-one

(R)-5-Methylpiperidin-2-one

Cat. No.: B14016352
M. Wt: 113.16 g/mol
InChI Key: NSRPFJGOCZUUHE-RXMQYKEDSA-N
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Description

®-5-Methylpiperidin-2-one is a chiral compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Methylpiperidin-2-one typically involves the reduction of 5-methyl-2-piperidone. One common method is the catalytic hydrogenation of 5-methyl-2-piperidone using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: In industrial settings, ®-5-Methylpiperidin-2-one can be produced through a similar catalytic hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Types of Reactions:

    Oxidation: ®-5-Methylpiperidin-2-one can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, including secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: N-oxides of ®-5-Methylpiperidin-2-one.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-5-Methylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-5-Methylpiperidin-2-one depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.

Comparison with Similar Compounds

    5-Methylpiperidin-2-one: The racemic mixture of the compound.

    N-Methylpiperidin-2-one: A similar compound with a methyl group on the nitrogen atom.

    Piperidin-2-one: The parent compound without the methyl group.

Uniqueness: ®-5-Methylpiperidin-2-one is unique due to its chiral nature, which can impart specific biological activities and selectivity in reactions. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(5R)-5-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1

InChI Key

NSRPFJGOCZUUHE-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)NC1

Canonical SMILES

CC1CCC(=O)NC1

Origin of Product

United States

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